molecular formula C14H21ClN4O4 B021888 Gfsamide CAS No. 103527-34-0

Gfsamide

Cat. No. B021888
M. Wt: 344.79 g/mol
InChI Key: GUEUPKMISDGZTA-ACMTZBLWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used .


Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including any known reactions it undergoes and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

  • Environmental and Human Health Research : Gfsamide is employed for analyzing pesticides in environmental samples such as water, air, soil, and aquatic fauna. It is also used in assessing the health risks associated with these pesticides and exploring alternative methods (Budzinski & Couderchet, 2018).

  • Cancer Gene Therapy : In the field of gene-directed enzyme-prodrug therapy (GDEPT), Gfsamide plays a crucial role in the improved activation of prodrugs and facilitates non-invasive imaging capabilities, significantly impacting cancer gene therapy research (Copp et al., 2017).

  • Regenerative Medicine : Gfsamide is utilized in controlled release systems to promote stem cell proliferation and differentiation, making it valuable in regenerative medicine research (Liu et al., 2015).

  • Tissue Engineering : It is also instrumental in tissue engineering strategies, where it helps mimic the natural microenvironments of tissue formation and repair. Its effectiveness in replicating cellular components involved in tissue development and healing is therapeutically significant (Chen, Zhang, & Wu, 2010).

  • Pharmaceutical Applications : In pharmaceuticals, Gfsamide improves the aqueous solubility and oral bioavailability of glibenclamide, which is used in diabetes treatment (Deshpande et al., 2015).

Safety And Hazards

This would involve studying the compound’s toxicity and any potential hazards associated with its use .

Future Directions

This would involve discussing potential areas for future research, such as new synthetic methods, potential applications, or further studies into the compound’s properties .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4.ClH/c15-7-12(20)17-10(6-9-4-2-1-3-5-9)14(22)18-11(8-19)13(16)21;/h1-5,10-11,19H,6-8,15H2,(H2,16,21)(H,17,20)(H,18,22);1H/t10-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEUPKMISDGZTA-ACMTZBLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)N)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908453
Record name 2-[(2-Amino-1-hydroxyethylidene)amino]-N-(1,3-dihydroxy-1-iminopropan-2-yl)-3-phenylpropanimidato--hydrogen chlorido (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gfsamide

CAS RN

103527-34-0
Record name Gfsamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103527340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Amino-1-hydroxyethylidene)amino]-N-(1,3-dihydroxy-1-iminopropan-2-yl)-3-phenylpropanimidato--hydrogen chlorido (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gfsamide
Reactant of Route 2
Reactant of Route 2
Gfsamide
Reactant of Route 3
Reactant of Route 3
Gfsamide
Reactant of Route 4
Gfsamide
Reactant of Route 5
Reactant of Route 5
Gfsamide
Reactant of Route 6
Gfsamide

Citations

For This Compound
1
Citations
JE García-Arrarás, E Viruet - Neuroscience letters, 1993 - Elsevier
… These experiments showed that fibers expressing immunoreactivity to GFSamide (the neuropeptide responsible for FMRFa immunoreactivity in sea cucumbers [see 5]) and to CCK also …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.